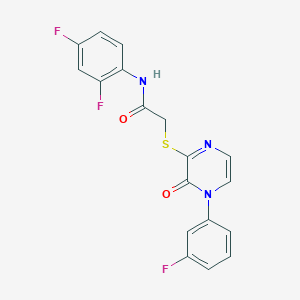

N-(2,4-difluorophenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

説明

N-(2,4-difluorophenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a fluorinated acetamide derivative featuring a pyrazine core substituted with a 3-fluorophenyl group and a thioether-linked acetamide side chain. Its structural uniqueness lies in the combination of fluorine atoms at strategic positions (2,4-difluorophenyl and 3-fluorophenyl groups) and the 3-oxo-3,4-dihydropyrazin-2-yl scaffold, which may enhance metabolic stability and target binding compared to non-fluorinated analogs.

特性

IUPAC Name |

N-(2,4-difluorophenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3O2S/c19-11-2-1-3-13(8-11)24-7-6-22-17(18(24)26)27-10-16(25)23-15-5-4-12(20)9-14(15)21/h1-9H,10H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBLXNMONZXPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,4-difluorophenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of 410.41 g/mol. It features a difluorophenyl group and a thioacetamide moiety linked to a pyrazin derivative, which is crucial for its biological activity.

Research indicates that this compound exhibits antineoplastic properties, primarily through inhibition of specific molecular targets involved in cancer cell proliferation. The mechanism involves:

- Inhibition of Kinase Activity : Similar compounds have shown efficacy as inhibitors of the epidermal growth factor receptor (EGFR) pathway, which is critical in various cancers.

- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, contributing to its anti-cancer effects.

Anticancer Properties

-

In Vitro Studies : Laboratory studies have demonstrated that this compound significantly inhibits the growth of several cancer cell lines. For instance:

- A431 (epidermoid carcinoma)

- Bcap-37 (breast cancer)

- Fadu (head and neck cancer)

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups. This suggests a promising therapeutic potential in treating solid tumors.

Additional Biological Activities

Apart from anticancer effects, this compound has also been evaluated for:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, possibly due to its ability to disrupt cellular processes.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 410.41 g/mol |

| Biological Activities | Anticancer, Antimicrobial |

| In Vitro IC50 Values | Low micromolar range |

| In Vivo Efficacy | Reduced tumor growth in animal models |

| Potential Applications | Cancer therapy, Antimicrobial treatments |

類似化合物との比較

Structural Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on core heterocycles, substituents, and pharmacological implications.

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Core Heterocycle Influence: The pyrazine core in the target compound (vs. quinazolinone or thienopyrimidine in analogs) offers distinct electronic properties due to its two nitrogen atoms, which may influence hydrogen bonding and π-π stacking interactions .

Fluorine Substitution: The target compound’s 2,4-difluorophenyl and 3-fluorophenyl groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like the quinazolinone derivative () . The 3,4-difluorophenyl analog (CAS 899759-85-4) shows similar fluorine positioning but lacks the 2,4-difluorophenyl acetamide group, which may reduce steric hindrance in target binding .

Side Chain Modifications :

- Replacing the acetamide group with an ethyl ester () or methoxybenzyl (CAS 899759-85-4) alters hydrogen-bonding capacity and bioavailability .

Pharmacological and Physicochemical Properties

- Solubility: Fluorine atoms and the pyrazine core may improve aqueous solubility compared to bulkier thienopyrimidine derivatives (e.g., CAS 1040649-35-1) .

- Metabolic Stability : Fluorine substitution reduces cytochrome P450-mediated metabolism, as seen in related fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。